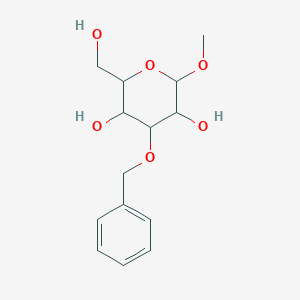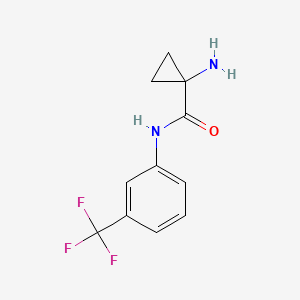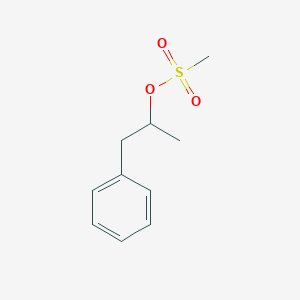
4-Cyclobutoxy-3-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclobutoxy-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a cyclobutoxy group attached to the benzene ring at the para position relative to the carboxylic acid group, and a methyl group at the meta position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the esterification of 4-cyclobutoxybenzoic acid with methanol, followed by hydrolysis to yield the desired carboxylic acid . Another method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
化学反应分析
Types of Reactions
4-Cyclobutoxy-3-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens or other functional groups onto the benzene ring.
科学研究应用
4-Cyclobutoxy-3-methylbenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-Cyclobutoxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutoxy and methyl groups can affect the compound’s hydrophobicity and binding affinity, modulating its biological effects.
相似化合物的比较
Similar Compounds
3-Methylbenzoic acid: Lacks the cyclobutoxy group, resulting in different chemical and biological properties.
4-Cyclobutoxybenzoic acid: Similar structure but without the methyl group, leading to variations in reactivity and applications.
4-Methylbenzoic acid:
Uniqueness
4-Cyclobutoxy-3-methylbenzoic acid is unique due to the presence of both the cyclobutoxy and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
4-cyclobutyloxy-3-methylbenzoic acid |
InChI |
InChI=1S/C12H14O3/c1-8-7-9(12(13)14)5-6-11(8)15-10-3-2-4-10/h5-7,10H,2-4H2,1H3,(H,13,14) |
InChI 键 |
BCSYXYGRUPNFKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)O)OC2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride](/img/structure/B12073029.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12073035.png)


![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)









